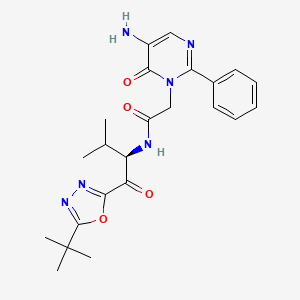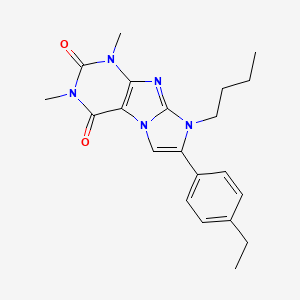
1-Hydroxy-4-methyl-alpha-phenylcyclohexaneacetic acid (2-(diethylamino)ethyl) ester HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-methyl-alpha-phenylcyclohexaneacetic acid (2-(diethylamino)ethyl) ester HCl is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-methyl-alpha-phenylcyclohexaneacetic acid (2-(diethylamino)ethyl) ester HCl involves multiple steps. One common method includes the esterification of 1-Hydroxy-4-methyl-alpha-phenylcyclohexaneacetic acid with 2-(diethylamino)ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-4-methyl-alpha-phenylcyclohexaneacetic acid (2-(diethylamino)ethyl) ester HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-methyl-alpha-phenylcyclohexaneacetic acid (2-(diethylamino)ethyl) ester HCl has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4-methyl-alpha-phenylcyclohexaneacetic acid (2-(diethylamino)ethyl) ester HCl involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclomine hydrochloride: A compound with a similar ester structure, used as an antispasmodic agent.
Proadifen hydrochloride: Another related compound with similar functional groups, studied for its pharmacological properties.
Uniqueness
1-Hydroxy-4-methyl-alpha-phenylcyclohexaneacetic acid (2-(diethylamino)ethyl) ester HCl is unique due to its specific molecular arrangement, which imparts distinct chemical and biological properties
Propiedades
| 110331-54-9 | |
Fórmula molecular |
C21H34ClNO3 |
Peso molecular |
384.0 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-(1-hydroxy-4-methylcyclohexyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C21H33NO3.ClH/c1-4-22(5-2)15-16-25-20(23)19(18-9-7-6-8-10-18)21(24)13-11-17(3)12-14-21;/h6-10,17,19,24H,4-5,11-16H2,1-3H3;1H |
Clave InChI |
AIILZNJJOQYLBV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCC(CC2)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




